molecular formula C22H22FN3O2 B5742055 N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5742055
M. Wt: 379.4 g/mol
InChI Key: QDOULXFWEWVWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the benzamide family and is known for its unique molecular structure, which makes it an attractive candidate for use in drug discovery and development. In

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects
N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in animal models, inhibit the growth of cancer cells, and inhibit the replication of certain viruses. It has also been shown to have a low toxicity profile, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is its unique molecular structure, which makes it an attractive candidate for use in drug discovery and development. It has also been shown to have a low toxicity profile, making it a safer alternative to other compounds that are currently used in research. However, its synthesis method is complex and time-consuming, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One possible direction is the development of new drugs that are based on its molecular structure. Another direction is the study of its potential use as a diagnostic tool in medical imaging. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields, such as agriculture and environmental science.

Synthesis Methods

The synthesis of N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves a series of chemical reactions. The first step is the synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to its methyl ester. The methyl ester is then reacted with 4-fluorobenzoyl chloride to form 4-fluoro-3-(methoxycarbonyl)-N-phenylbenzamide. This compound is then reacted with cyclohexylamine to form N-cyclohexyl-4-fluoro-3-(methoxycarbonyl)benzamide, which is finally converted to N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide through a series of reactions.

Scientific Research Applications

N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It is also being studied for its potential use as a diagnostic tool in medical imaging.

properties

IUPAC Name

N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c23-18-11-7-10-17(14-18)22(27)26(19-12-5-2-6-13-19)15-20-24-21(25-28-20)16-8-3-1-4-9-16/h1,3-4,7-11,14,19H,2,5-6,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOULXFWEWVWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC2=NC(=NO2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.